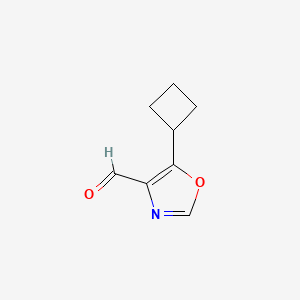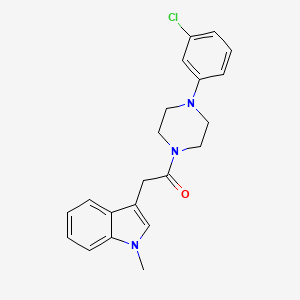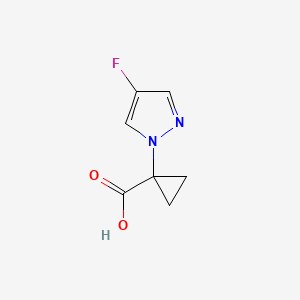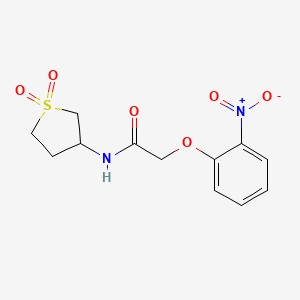
2-(2-Furyl)alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Furyl)alanine is an unnatural amino acid that features a furan ring attached to the alanine backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(2-Furyl)alanine can be synthesized through several methods. One common approach involves the palladium-catalyzed Negishi cross-coupling reaction. This method uses orthogonally protected iodoalanine precursors and organozinc reagents to form the desired product . The reaction conditions typically include the use of palladium catalysts, such as palladium acetate, and solvents like tetrahydrofuran.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale Negishi cross-coupling reactions or other catalytic processes that ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography, is essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Furyl)alanine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: UV light, oxygen, and photosensitizers.
Substitution: Hydrazine derivatives and other nucleophiles.
Major Products:
Oxidation: Unsaturated dicarbonyl compounds.
Substitution: Labeled peptides and proteins.
Applications De Recherche Scientifique
2-(2-Furyl)alanine has several applications in scientific research:
Chemistry: Used in site-specific labeling of peptides and proteins, facilitating the study of their functions.
Biology: Employed in the synthesis of modified peptides for biological studies.
Medicine: Potential use in the development of antibody-drug conjugates and other therapeutic agents.
Industry: Utilized in the production of specialized peptides and proteins for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(2-Furyl)alanine involves its incorporation into peptides and proteins, where it can undergo specific chemical reactions. For example, UV-irradiation in the presence of oxygen and a photosensitizer converts the compound to an unsaturated dicarbonyl intermediate. This intermediate can then react with nucleophiles, enabling site-specific labeling of peptides and proteins .
Comparaison Avec Des Composés Similaires
2-Thienylalanine: Another heteroaromatic amino acid with a thiophene ring instead of a furan ring.
Phenylalanine Derivatives: Various phenylalanine derivatives with different aromatic substituents.
Uniqueness: 2-(2-Furyl)alanine is unique due to its furan ring, which imparts distinct chemical reactivity and potential for bioorthogonal applications. Its ability to undergo specific oxidation and substitution reactions makes it valuable for site-specific labeling and other advanced chemical processes .
Propriétés
IUPAC Name |
2-amino-2-(furan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-7(8,6(9)10)5-3-2-4-11-5/h2-4H,8H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVAWEVSZYLWIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-2-methylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2548237.png)


![2-methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2548241.png)
![ethyl 4-bromo-5-[4-(diethylsulfamoyl)benzoyloxy]-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2548243.png)
![2-cyclopropyl-1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2548244.png)

![N-benzyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2548246.png)
![N-(3-hydroxypropyl)-4-[({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)methyl]benzamide](/img/structure/B2548248.png)
![4-bromo-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2548249.png)
![(E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2548253.png)

